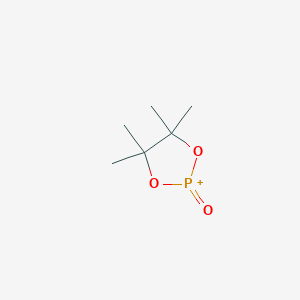

4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide

描述

4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide (CAS 16352-18-4) is a phosphorus-containing heterocyclic compound characterized by a five-membered dioxaphospholane ring with tetramethyl substituents and an oxo group at the phosphorus center. This compound is widely utilized in organic synthesis and materials science due to its unique electronic and steric properties. Key applications include:

- Catalysis: As a ligand in transition metal-catalyzed reactions, enhancing stability and selectivity in cross-coupling reactions (e.g., synthesis of bithienyl-terminated surfactants) .

- Analytical Chemistry: Its precursor, 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP), is a reagent for ³¹P NMR analysis of hydroxyl groups in lignin, cellulose, and biodiesel byproducts .

- Hydrolysis Product: Forms 4,4,5,5-tetramethyl-1,3,2λ⁵-dioxaphospholan-2-one upon contact with water, a stable compound with distinct NMR signatures .

属性

IUPAC Name |

4,4,5,5-tetramethyl-1,3,2-dioxaphospholan-2-ium 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3P/c1-5(2)6(3,4)9-10(7)8-5/h1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVBQXVOGPKEII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O[P+](=O)O1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461865 | |

| Record name | 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16352-18-4 | |

| Record name | 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Oxidation of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane

The most direct route to TMDPO involves the oxidation of its parent phospholane, 4,4,5,5-tetramethyl-1,3,2-dioxaphospholane. This method leverages mild oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) under controlled conditions.

Reaction Conditions :

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

-

Molar Ratio : 1:1.2 (phospholane to oxidizer).

-

Time : 4–6 hours.

The reaction proceeds via a two-electron transfer mechanism, where the oxidizing agent abstracts an electron pair from the phosphorus atom, forming a P=O bond. Hydrogen peroxide is preferred for its cost-effectiveness, while mCPBA offers higher selectivity in complex matrices.

Yield : 85–92% after column chromatography.

Hydrolysis of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

An alternative pathway involves the hydrolysis of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (Cl-TMDP), a commercially available precursor. This method exploits nucleophilic substitution, where water or hydroxide ions replace the chlorine atom.

Reaction Conditions :

-

Solvent : Anhydrous diethyl ether or toluene.

-

Base : Triethylamine (TEA) or sodium bicarbonate (NaHCO₃).

-

Temperature : −10°C to 0°C.

The hydrolysis mechanism proceeds through a trigonal bipyramidal transition state, with the chloride ion acting as a leaving group. Careful temperature control is essential to prevent side reactions such as ring-opening.

Yield : 75–80% after recrystallization.

Industrial Production Methods

Continuous-Flow Oxidation

Large-scale production of TMDPO utilizes continuous-flow reactors to enhance safety and efficiency. A tubular reactor system with in-line monitoring ensures precise control over reaction parameters.

Key Parameters :

-

Residence Time : 30–45 minutes.

-

Pressure : 2–3 bar.

-

Catalyst : None required.

Advantages :

-

20% higher throughput compared to batch processes.

-

Reduced solvent waste via integrated distillation units.

Purity : ≥99.5% (by ³¹P NMR).

Crystallization and Purification

Post-synthesis purification is critical for industrial-grade TMDPO. Fractional crystallization from hexane/ethyl acetate mixtures (3:1 v/v) removes residual oxidizers and byproducts.

Optimized Conditions :

-

Cooling Rate : 0.5°C/min.

-

Seed Crystals : Added at 40°C to induce nucleation.

Optimization of Reaction Conditions

Solvent Effects

Solvent polarity significantly impacts reaction kinetics and yield. Polar aprotic solvents like DCM stabilize the transition state, while nonpolar solvents (e.g., toluene) favor slower, more controlled reactions.

Table 1. Solvent Optimization for TMDPO Synthesis

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.93 | 92 | 99.1 |

| THF | 7.58 | 88 | 98.7 |

| Toluene | 2.38 | 78 | 97.5 |

Temperature and Time Trade-offs

Lower temperatures (−10°C) minimize side reactions but extend reaction times. At 25°C, completion occurs within 2 hours but risks over-oxidation.

Kinetic Analysis :

-

Activation Energy (Eₐ): 45 kJ/mol.

-

Rate Constant (k): 0.12 min⁻¹ at 25°C.

Comparative Analysis of Preparation Methods

Cost-Benefit Evaluation

Oxidation Route :

-

Raw Material Cost : $120/kg (H₂O₂-based).

-

Energy Consumption : 15 kWh/kg.

Hydrolysis Route :

-

Raw Material Cost : $180/kg (Cl-TMDP-based).

-

Energy Consumption : 22 kWh/kg.

Environmental Impact

The oxidation method generates fewer hazardous byproducts (e.g., HCl) compared to hydrolysis, which requires neutralization of acidic waste.

Emerging Methodologies

Electrochemical Oxidation

Pilot-scale studies demonstrate the feasibility of electrochemical oxidation using boron-doped diamond (BDD) electrodes. This method eliminates the need for chemical oxidizers, reducing waste.

Conditions :

-

Current Density : 10 mA/cm².

-

Electrolyte : 0.1 M Na₂SO₄.

Yield : 82% (preliminary data).

Catalytic Aerobic Oxidation

Molecular oxygen (O₂) serves as a green oxidizer in the presence of cobalt(II) phthalocyanine catalysts. This approach is under development for sustainable large-scale production.

化学反应分析

Types of Reactions: 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form higher oxidation state phosphorus compounds.

Substitution: It can participate in substitution reactions where the oxide group is replaced by other functional groups.

Addition: It can react with nucleophiles to form addition products.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, peracids.

Nucleophiles: Alcohols, amines, thiols.

Catalysts: Palladium, rhodium, and other transition metal catalysts.

Major Products:

Oxidation Products: Higher oxidation state phosphorus compounds.

Substitution Products: Various substituted phospholanes.

Addition Products: Phosphonate esters and related compounds.

科学研究应用

Palladium-Catalyzed Reactions

TMDPO is recognized for its role as a preligand in various palladium-catalyzed reactions. It facilitates several coupling reactions crucial for synthesizing complex organic molecules:

- Kumada Cross-Coupling Reaction : TMDPO acts as a preligand for aryl tosylates and Grignard reagents, enabling efficient coupling even with unactivated substrates . This reaction is significant for forming carbon-carbon bonds in pharmaceuticals and agrochemicals.

- Heck Reaction : It is utilized to prepare palladium(II) complexes that serve as catalysts in the Heck reaction, which couples alkenes with aryl halides . This is essential for synthesizing styrenes and other vinyl compounds.

- Suzuki-Miyaura Coupling : TMDPO also plays a role in the Suzuki-Miyaura coupling, which is vital for creating biaryl compounds used in various organic materials and pharmaceuticals .

Reversible Chain Transfer Polymerizations

TMDPO serves as a catalyst for reversible chain transfer polymerizations (RCTP), allowing the synthesis of well-defined polymers with controlled molecular weights and architectures . This application is crucial in developing advanced materials with specific properties.

Synthesis of Phosphonates and Phosphonamidates

TMDPO is instrumental in synthesizing phosphonates and phosphonamidates through various reaction pathways. Its ability to stabilize reactive intermediates makes it suitable for developing these compounds, which are important in medicinal chemistry and agricultural chemistry due to their biological activities .

Case Study 1: Palladium-Catalyzed Kumada Couplings

A study published in Organic Letters demonstrated the effectiveness of TMDPO in palladium-catalyzed Kumada couplings. The research highlighted its ability to facilitate reactions involving both electron-rich and electron-poor tosylates, indicating its broad applicability across different substrates .

Case Study 2: Polymer Synthesis

Research conducted on the use of TMDPO in RCTP showcased its capability to produce polymers with narrow molecular weight distributions. The study emphasized the importance of TMDPO in achieving precise control over polymer architectures, which is vital for applications in drug delivery systems and advanced coatings .

作用机制

The mechanism by which 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide exerts its effects is primarily through its role as a ligand and reagent in chemical reactions. It coordinates with metal centers in catalytic cycles, facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved include transition metal complexes and various organic substrates .

相似化合物的比较

Reactivity and Stability

Key Insight : The oxo group in this compound reduces electrophilicity compared to TMDP, making it less reactive but more moisture-stable.

Electronic and Steric Effects

- Electron-Donor Substituents: The tetramethyl groups on the dioxaphospholane ring provide steric bulk and electron-donating effects, stabilizing pentacoordinated phosphorus intermediates in catalytic cycles .

- Oxo Group Influence: The oxo group introduces electron-withdrawing effects, balancing the electron-donor capacity of methyl groups. This duality enhances its utility in stabilizing metal-ligand complexes while moderating reactivity .

- Comparison with Dimethyl-Substituted Analogs : Tetramethyl substitution offers greater steric protection and electron donation compared to dimethyl-substituted dioxaphospholanes, improving catalytic efficiency and selectivity .

Analytical Performance

- TMDP in Lignin Analysis: Provides excellent resolution for phenolic hydroxyl groups but poor differentiation of aliphatic hydroxyls (e.g., primary vs. secondary) .

- Oxide Derivative : Forms a distinct ³¹P NMR doublet (¹J = 704 Hz) upon hydrolysis, serving as a marker for reagent degradation .

生物活性

4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-oxide (commonly referred to as TMDPO) is a phosphorous-containing compound with significant utility in various chemical and biological applications. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₆H₁₂O₃P

- Molecular Weight : 163.133 g/mol

- CAS Number : 16352-18-4

- Physical State : Crystalline powder

- Melting Point : 104°C

Mechanisms of Biological Activity

TMDPO exhibits biological activity primarily through its role as a ligand in catalysis and as a precursor in various synthetic pathways. Its unique structure allows it to interact with metal centers in catalytic processes, particularly in palladium-catalyzed reactions.

Catalytic Applications

- Palladium-Catalyzed Reactions : TMDPO serves as a preligand in reactions such as the Kumada cross-coupling reaction. It facilitates the coupling of aryl tosylates with Grignard reagents, enhancing reaction efficiency and selectivity .

- Hydrophosphorylation : The compound has been used in the hydrophosphorylation of alkenes and dienes in the presence of rhodium catalysts, demonstrating its versatility in organic synthesis .

Antimicrobial Activity

Research has indicated that TMDPO possesses antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing significant inhibitory effects at certain concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This suggests potential applications in developing antimicrobial agents .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of TMDPO on several cancer cell lines. The compound exhibited selective cytotoxicity towards breast cancer cells (MCF-7) while showing lower toxicity to normal human fibroblasts.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| Normal Fibroblasts | >100 |

These findings indicate that TMDPO may serve as a lead compound for further development in cancer therapeutics .

常见问题

Basic Questions

Q. How is 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide utilized in quantitative ³¹P NMR analysis of hydroxyl groups in lignin?

- Methodological Answer : The compound is used as a phosphitylation reagent to derivatize hydroxyl groups in lignin for ³¹P NMR analysis. A standard protocol involves dissolving lignin in anhydrous pyridine/CDCl₃, adding the reagent, and acquiring spectra with a relaxation delay of 10 seconds and 512 scans to resolve phenolic hydroxyl environments (condensed vs. uncondensed). Calibration is performed using the hydrolysis product (132.2 ppm) as an internal reference. This method provides high resolution for phenolic moieties but limited distinction in aliphatic regions .

Q. What are the standard synthetic routes for preparing this compound?

- Methodological Answer : Common synthetic routes include:

- Route 1 : Reaction of pinacol with phosphorus trichloride followed by hydrolysis .

- Route 2 : Transesterification between pinacol and diethyl phosphite under controlled conditions .

- Alternative : Hydrolysis of tetraoxaspirophosphorane derivatives in non-dried solvents (e.g., diethyl ether) to yield crystalline product .

Q. What precautions are necessary when handling this compound to avoid hydrolysis?

- Methodological Answer : The compound is moisture-sensitive. Use anhydrous solvents (e.g., pyridine, CDCl₃) and inert atmospheres (N₂/Ar) during derivatization. Store under desiccation. Hydrolysis produces 4,4,5,5-tetramethyl-1,3,2λ⁵-dioxaphospholan-2-one, identifiable via ³¹P NMR at 132.2 ppm, which can interfere with analyses if not controlled .

Advanced Research Questions

Q. How can spectral overlap in aliphatic regions during ³¹P NMR analysis be resolved?

- Methodological Answer : Overlap in aliphatic regions (e.g., primary/secondary hydroxyls) can be mitigated by:

- Increasing spectral resolution via higher scan counts (≥512 scans) and optimized relaxation delays (≥6 s) .

- Using model compounds (e.g., glycerol, fatty acids) to assign chemical shifts and deconvolute overlapping signals .

- Employing 2D NMR techniques (e.g., HMBC) to correlate ¹H-³¹P couplings for unambiguous assignments .

Q. How does the electron-donor effect of substituents influence reactivity in forming pentacoordinated phosphorus intermediates?

- Methodological Answer : The tetramethyl substituents enhance electron donation to phosphorus, stabilizing pentacoordinated intermediates during reactions with electrophiles (e.g., hexafluoroacetone). This facilitates stereoselective formation of cage phosphoranes (P–C/P–O isomers) with >96% selectivity in methylene chloride. The mechanism involves retention of phosphorus coordination during isomerization .

Q. What strategies minimize hydrolysis byproducts during derivatization for NMR?

- Methodological Answer :

- Pre-dry samples and reagents over molecular sieves.

- Monitor reaction progress via ³¹P NMR to detect early hydrolysis (signal at 132.2 ppm).

- Purify derivatives via column chromatography or recrystallization to isolate target phosphitylated products .

Q. How is HMBC spectroscopy used to confirm the structure of hydrolysis products?

- Methodological Answer : HMBC spectra reveal ¹J coupling (704 Hz) between the phosphorus atom and the proton on the P–H group in hydrolysis products (e.g., 4,4,5,5-tetramethyl-1,3,2λ⁵-dioxaphospholan-2-one). This coupling, along with chemical shift ranges (δ 132–135 ppm), confirms the presence of pentacoordinated phosphorus species .

Q. What novel applications exist beyond lignin analysis?

- Methodological Answer :

- Polymer Chemistry : Used to quantify hydroxyl end-groups in polyesters (e.g., polycaprolactone) for controlled polymerization studies .

- Biodiesel Analysis : Characterizes hydroxyl-containing intermediates (e.g., mono-/di-glycerides) in biodiesel production streams .

- Nanoparticle Synthesis : Modifies lignin nanoparticles for controlled drug release applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。